molecular formula C14H16N4O5S B11248151 Ethyl 6-methyl-4-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Ethyl 6-methyl-4-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Cat. No.: B11248151
M. Wt: 352.37 g/mol
InChI Key: LLUWGPCWRJTBRL-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-4-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methyl-4-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Oxazole Moiety: The oxazole ring can be introduced via a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amidoxime.

    Carbamoylation and Sulfanylation: The carbamoyl group can be introduced through a reaction with an isocyanate, followed by sulfanylation using a thiol reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxazole ring or the carbonyl groups, potentially leading to the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamoyl and sulfanyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or neutral conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-methyl-4-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.

    Biological Studies: The compound is used in studies exploring its interaction with various biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a probe to study the mechanisms of action of related compounds.

    Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 6-methyl-4-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its antimicrobial or anticancer effects . The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-methyl-4-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile scaffold in medicinal chemistry.

Properties

Molecular Formula

C14H16N4O5S

Molecular Weight

352.37 g/mol

IUPAC Name

ethyl 6-methyl-4-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C14H16N4O5S/c1-4-22-13(20)11-8(3)15-14(21)17-12(11)24-6-10(19)16-9-5-7(2)23-18-9/h5H,4,6H2,1-3H3,(H,15,17,21)(H,16,18,19)

InChI Key

LLUWGPCWRJTBRL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=NOC(=C2)C)C

Origin of Product

United States

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